molecular formula C22H25N3O6 B2673383 8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 867311-59-9

8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2673383
CAS No.: 867311-59-9
M. Wt: 427.457
InChI Key: KVDRUZVFECTRCB-UHFFFAOYSA-N
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Description

8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is a potent and cell-permeable inhibitor of the ETP-3 enzyme, a promising target in oncology research. This compound is structurally characterized as a tricyclic derivative with a distinct phenyl substituent, which contributes to its high-affinity binding and selectivity. Its primary research value lies in its ability to selectively inhibit ETP-3, a key enzyme implicated in the regulation of cell proliferation and survival pathways in certain cancer types. Studies have shown that this inhibitor effectively disrupts the ETP-3-mediated signaling cascade, leading to the induction of apoptosis and the suppression of tumor cell growth in vitro. Researchers utilize this compound as a critical pharmacological tool to probe the complex biological functions of ETP-3, to validate it as a therapeutic target, and to investigate the mechanisms of resistance in various cellular and animal models of disease. Its application is pivotal in preclinical studies aimed at understanding oncogenic signaling networks and for the development of novel targeted anti-cancer strategies.

Properties

IUPAC Name

8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-5-9-25-19-18(20(26)24(3)22(25)28)16(17-13(23-19)11-31-21(17)27)12-7-8-14(30-6-2)15(10-12)29-4/h7-8,10,16,23H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDRUZVFECTRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C=C4)OCC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the ethoxy, methoxy, methyl, and propyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy positions, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or ether linkages.

Scientific Research Applications

8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(4-ethoxy-3-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tricyclic core distinguishes it from simpler phenolic acids or flavonoids. However, its aryl ether substituents (4-ethoxy-3-methoxyphenyl) align with the methoxy-rich motifs in Compounds 19, 23, and 22, which are linked to enhanced bioavailability and membrane permeability .

Computational Clustering and Similarity Assessment

Using algorithms like Butina clustering (), the target compound would likely cluster with:

  • Heterocyclic systems : Due to its fused oxazole-triazine rings.
  • Methoxy/ethoxy-substituted aromatics : Based on its phenyl group substituents.

Such clustering could prioritize it for screening in drug discovery pipelines, particularly for targets where methoxyaryl compounds show efficacy (e.g., kinase inhibitors or GPCR modulators) .

Physicochemical and Electronic Properties

  • Solubility: The trione and heterocyclic nitrogen atoms may enhance water solubility compared to non-polar flavones (e.g., Compound 23). However, the propyl chain could introduce lipophilicity.
  • Electronic Effects: The conjugated trione system may stabilize charge transfer interactions, a feature absent in simpler phenolic acids. This could mimic the electronic behavior of transition metal compounds with open-shell structures (as noted in ), though without metal coordination .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O5C_{19}H_{24}N_4O_5 with a molecular weight of approximately 427.4 g/mol. The structure features a triazatricyclo framework which contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC19H24N4O5
Molecular Weight427.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that this compound may exhibit antitumor , anti-inflammatory , and antimicrobial activities. The presence of the triazatricyclo structure is believed to enhance its interaction with biological targets such as enzymes and receptors.

  • Antitumor Activity : Preliminary studies suggest that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. It appears to interfere with the cell cycle, particularly at the G2/M phase, which is critical for cell division.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro and in vivo models. This may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Antimicrobial Properties : In vitro tests have demonstrated effectiveness against a range of pathogens, suggesting potential as a broad-spectrum antimicrobial agent.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cells (MCF-7) treated with varying concentrations of the compound showed a significant reduction in cell viability after 48 hours. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.

Case Study 2: Anti-inflammatory Action

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines compared to the control group.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorIC50 = 15 µM in MCF-7 cells
Anti-inflammatoryReduced edema in LPS-induced mice
AntimicrobialEffective against various pathogens

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